[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a nitrophenoxy group, a hexyl chain, and a trimethylazaniumyl ethyl phosphate moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multi-step organic reactions. One common approach is the esterification of 6-(4-nitrophenoxy)-6-oxohexanoic acid with 2-(trimethylazaniumyl)ethyl phosphate under acidic conditions. The reaction requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the phosphate group.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphate esters.
Scientific Research Applications
Chemistry
In chemistry, [6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe for biochemical pathways involving phosphate groups.
Medicine
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of [6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways. The nitrophenoxy group can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar in structure but lacks the phosphate group.
Phenethylamine: A simpler structure without the nitrophenoxy and phosphate groups.
4-Nitrophenethylamine: Contains the nitrophenoxy group but lacks the hexyl chain and phosphate group.
Uniqueness
[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its combination of a nitrophenoxy group, a hexyl chain, and a phosphate moiety
Properties
CAS No. |
73785-43-0 |
---|---|
Molecular Formula |
C17H27N2O8P |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[6-(4-nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C17H27N2O8P/c1-19(2,3)12-14-26-28(23,24)25-13-6-4-5-7-17(20)27-16-10-8-15(9-11-16)18(21)22/h8-11H,4-7,12-14H2,1-3H3 |
InChI Key |
QTQKYDHSYAZAJN-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Synonyms |
4-nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate EPC-NPH p-nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.